

Tridecanoic Acid Methyl Ester: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Methyl tridecanoate

Cat. No.: B7802987

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Foreword

Tridecanoic acid methyl ester (TAME), a saturated fatty acid methyl ester, has garnered increasing interest within the scientific community, particularly in the fields of microbiology and drug development. Its potential as an antibacterial agent necessitates a comprehensive understanding of its chemical properties, biological activity, and the methodologies required for its study. This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, providing essential information on the physicochemical characteristics, synthesis, analysis, and biological mechanism of action of tridecanoic acid methyl ester.

Physicochemical Properties and Identification

Tridecanoic acid methyl ester is the methyl ester form of tridecanoic acid, a 13-carbon saturated fatty acid.

Table 1: Physicochemical and Identification Data for Tridecanoic Acid Methyl Ester

Property	Value	Reference
CAS Number	1731-88-0	[1][2]
Molecular Formula	C ₁₄ H ₂₈ O ₂	[1][2]
Molecular Weight	228.37 g/mol	[2]
Synonyms	Methyl tridecanoate, Tridecylic acid methyl ester, C13:0 methyl ester	[3]
Appearance	Not specified, likely a clear liquid or low-melting solid	
Boiling Point	131 °C at 4 mmHg	
Melting Point	5.5 °C	
Density	0.864 g/mL at 25 °C	
Solubility	Soluble in organic solvents such as ethanol, methanol, and hexane.	

Biological Activity: Antibacterial Efficacy

Recent studies have highlighted the antibacterial properties of tridecanoic acid methyl ester, particularly against enteric pathogens. Research has demonstrated its efficacy against both Gram-positive and Gram-negative bacteria.[4][5][6]

Table 2: In Vitro Antibacterial Activity of Tridecanoic Acid Methyl Ester

Bacterial Strain	Minimum Inhibitory Concentration (MIC) (µg/mL)	Minimum Bactericidal Concentration (MBC) (µg/mL)	Reference
Enterococcus faecalis	375	750	[4] [6]
Salmonella enterica serovar Typhimurium	375	750	[4] [6]
Escherichia coli	Not explicitly stated, but shown to be effective	Not explicitly stated, but shown to be effective	[4] [5] [6]
Bacillus cereus	>1375	>1375	[4]

The antibacterial mechanism of action has been attributed to the disruption of the bacterial cell membrane, leading to extracellular leakage, and the inhibition of essential enzymes such as DNA gyrase.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of tridecanoic acid methyl ester, compiled from established procedures for fatty acid methyl esters.

Synthesis: Acid-Catalyzed Esterification of Tridecanoic Acid

This protocol describes the synthesis of tridecanoic acid methyl ester from tridecanoic acid and methanol using sulfuric acid as a catalyst.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Materials:

- Tridecanoic acid
- Anhydrous methanol

- Concentrated sulfuric acid (95-98%)
- Hexane
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Heating mantle with magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- In a clean, dry round-bottom flask, dissolve tridecanoic acid in anhydrous methanol. A molar ratio of at least 6:1 (methanol to tridecanoic acid) is recommended to drive the equilibrium towards the product.[\[10\]](#)
- Slowly and carefully add concentrated sulfuric acid to the solution while stirring. The final concentration of the catalyst should be approximately 1-2% (v/v) of the methanol volume.
- Attach the reflux condenser and heat the mixture to reflux (approximately 65-70°C) with continuous stirring. The reaction is typically carried out for 2-4 hours.
- After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
- Add an equal volume of hexane to extract the methyl ester.
- Wash the organic layer sequentially with equal volumes of deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and again with deionized water. Check the aqueous layer with pH paper to ensure complete neutralization.

- Dry the organic layer over anhydrous magnesium sulfate.
- Filter to remove the drying agent.
- Remove the solvent (hexane) using a rotary evaporator to obtain the crude tridecanoic acid methyl ester.

Purification: High-Performance Liquid Chromatography (HPLC)

For high-purity tridecanoic acid methyl ester, purification can be achieved using normal-phase HPLC.^{[11][12]}

Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a quaternary pump, autosampler, and UV detector.
- Column: Amino-propyl bonded silica column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- Mobile Phase: A gradient of hexane and isopropanol.
 - Initial conditions: 100% Hexane
 - Gradient: Linearly increase to 5% isopropanol over 10 minutes.
 - Hold at 5% isopropanol for 5 minutes.
 - Return to initial conditions and equilibrate for 10 minutes before the next injection.
- Flow Rate: 1.0 mL/min
- Detection: UV at 205 nm.
- Injection Volume: 20 μ L

Procedure:

- Dissolve the crude tridecanoic acid methyl ester in hexane to a known concentration (e.g., 1 mg/mL).
- Filter the sample through a 0.45 μm syringe filter before injection.
- Inject the sample onto the equilibrated HPLC system.
- Collect the fraction corresponding to the tridecanoic acid methyl ester peak.
- Evaporate the solvent from the collected fraction under a stream of nitrogen or using a rotary evaporator to obtain the purified product.

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for the identification and quantification of fatty acid methyl esters.^{[13][14][15]}

Instrumentation and Conditions:

- GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 μm film thickness).
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Injector Temperature: 250°C
- Injection Mode: Splitless (or split, depending on concentration)
- Oven Temperature Program:
 - Initial temperature: 70°C, hold for 1 minute.
 - Ramp to 250°C at a rate of 10°C/min.

- Hold at 250°C for 5 minutes.
- MS Transfer Line Temperature: 280°C
- Ion Source Temperature: 230°C
- Mass Range: m/z 50-500

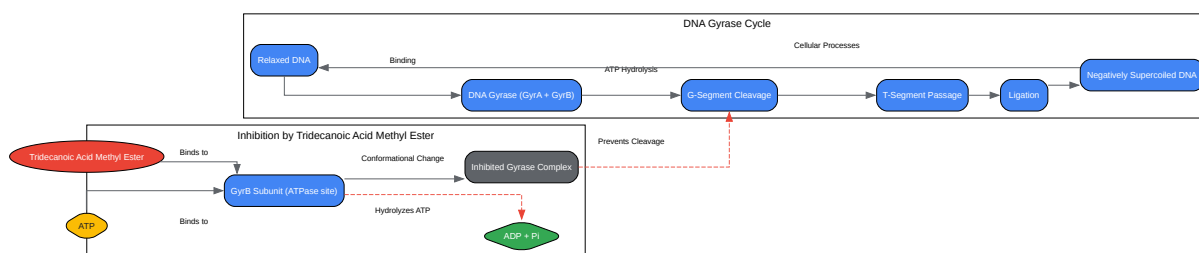
Procedure:

- Prepare a stock solution of purified tridecanoic acid methyl ester in hexane.
- Create a series of calibration standards by diluting the stock solution.
- Inject the standards and the sample solution into the GC-MS system.
- Identify the tridecanoic acid methyl ester peak based on its retention time and mass spectrum (characteristic fragments at m/z 74, 87, and the molecular ion at m/z 228).
- Quantify the amount of tridecanoic acid methyl ester in the sample by comparing its peak area to the calibration curve.

Mechanism of Action: Inhibition of DNA Gyrase

In silico and in vitro studies suggest that tridecanoic acid methyl ester exerts its antibacterial effect by targeting DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and transcription.^{[4][5][6]} DNA gyrase introduces negative supercoils into the bacterial chromosome, a process crucial for relieving torsional stress during DNA unwinding.

The proposed mechanism involves the binding of tridecanoic acid methyl ester to the GyrB subunit of DNA gyrase, which contains the ATPase activity site. This binding is thought to competitively inhibit the hydrolysis of ATP, which is necessary for the enzyme's function. By preventing ATP hydrolysis, tridecanoic acid methyl ester effectively locks the enzyme in a conformational state that is unable to introduce negative supercoils, leading to the accumulation of positive supercoils, cessation of DNA replication, and ultimately, bacterial cell death.



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Diagram 1: Proposed Mechanism of DNA Gyrase Inhibition. This diagram illustrates the normal catalytic cycle of DNA gyrase and the proposed inhibitory action of tridecanoic acid methyl ester on the GyrB subunit.

Conclusion

Tridecanoic acid methyl ester presents a promising avenue for the development of novel antibacterial agents. This guide provides a foundational resource for researchers, offering key data and detailed protocols for the synthesis, purification, and analysis of this compound. The elucidation of its mechanism of action via the inhibition of DNA gyrase opens up possibilities for further investigation and the design of more potent derivatives. As research in this area continues, a thorough understanding of the technical aspects presented herein will be crucial for advancing our knowledge and harnessing the therapeutic potential of tridecanoic acid methyl ester.

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